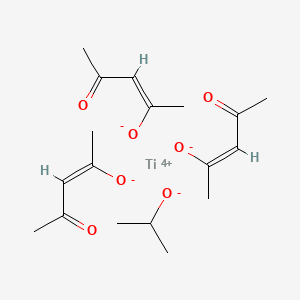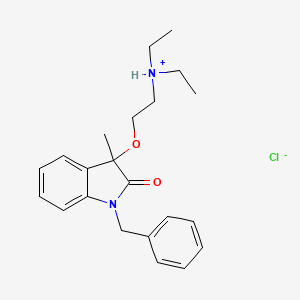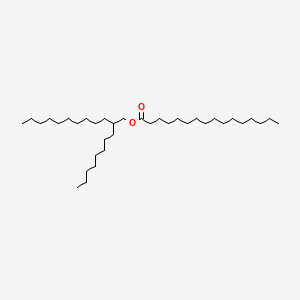
Tris(pentane-2,4-dionato-O,O')(propan-2-olato)titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRIS-(PENTANE-2,4-DIONATO-O,O’)(PROPAN-2-OLATO)TITANIUM: is an organometallic compound with the chemical formula C16H28O6Ti Titanium diisopropoxide bis(acetylacetonate) . This compound is characterized by its ability to form stable complexes with various ligands, making it a valuable reagent in organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TRIS-(PENTANE-2,4-DIONATO-O,O’)(PROPAN-2-OLATO)TITANIUM typically involves the reaction of titanium tetraisopropoxide with acetylacetone in an inert atmosphere. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: TRIS-(PENTANE-2,4-DIONATO-O,O’)(PROPAN-2-OLATO)TITANIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: Ligand exchange reactions are common, where the acetylacetonate ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various ligands such as phosphines or amines under inert atmosphere.
Major Products:
Oxidation: Titanium dioxide.
Reduction: Lower oxidation state titanium complexes.
Substitution: New titanium complexes with different ligands.
Scientific Research Applications
Chemistry: TRIS-(PENTANE-2,4-DIONATO-O,O’)(PROPAN-2-OLATO)TITANIUM is widely used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also used in the preparation of titanium-based materials and coatings .
Biology and Medicine: In biological research, this compound is used in the synthesis of bioactive molecules and as a precursor for titanium-based drugs. Its ability to form stable complexes with various ligands makes it useful in drug delivery systems .
Industry: Industrially, it is used in the production of high-performance materials, including ceramics, polymers, and composites. It is also employed in the manufacture of pigments and coatings due to its excellent thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism by which TRIS-(PENTANE-2,4-DIONATO-O,O’)(PROPAN-2-OLATO)TITANIUM exerts its effects involves the coordination of the titanium center with various ligands. This coordination facilitates the formation of stable complexes, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the ligands[5][5].
Comparison with Similar Compounds
Titanium tetraisopropoxide: Another titanium-based compound used in similar applications but with different reactivity and stability.
Titanium(IV) oxide: A common titanium compound used in pigments and coatings.
Titanium(IV) chloride: Used in organic synthesis and as a catalyst in various reactions.
Uniqueness: TRIS-(PENTANE-2,4-DIONATO-O,O’)(PROPAN-2-OLATO)TITANIUM is unique due to its ability to form stable complexes with a wide range of ligands, making it highly versatile in both research and industrial applications. Its stability and reactivity profile make it a valuable reagent in various chemical processes .
Properties
CAS No. |
43184-66-3 |
|---|---|
Molecular Formula |
C18H28O7Ti |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/3C5H8O2.C3H7O.Ti/c3*1-4(6)3-5(2)7;1-3(2)4;/h3*3,6H,1-2H3;3H,1-2H3;/q;;;-1;+4/p-3/b3*4-3-;; |
InChI Key |
DLAKNSUYEXQGOO-KJVLTGTBSA-K |
Isomeric SMILES |
CC([O-])C.C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ti+4] |
Canonical SMILES |
CC(C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















